2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]- typically involves the reaction of thiazolidinedione with 3-hydroxy-4-methoxybenzaldehyde . One common method is the Knoevenagel condensation reaction, which is carried out under basic conditions using a catalyst such as piperidine . The reaction is usually performed in an organic solvent like ethanol or methanol at room temperature, yielding the desired product as a yellow solid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, green chemistry approaches, such as using water as a solvent and employing recyclable catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]- undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols; reactions are carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidinedione derivatives.
Substitution: Various substituted thiazolidinedione derivatives.
Scientific Research Applications
2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]- has garnered significant attention in scientific research due to its potential therapeutic applications . Some of its notable applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antidiabetic, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. One of the primary targets is the peroxisome proliferator-activated receptor (PPAR), which plays a crucial role in regulating glucose and lipid metabolism. By activating PPAR, the compound can modulate the expression of genes involved in these metabolic pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Thiazolidinedione: The parent compound, known for its antidiabetic properties.
5-(4-Hydroxy-3-methoxyphenyl)methylene-2,4-thiazolidinedione: A closely related compound with similar structural features.
Rosiglitazone: A thiazolidinedione derivative used as an antidiabetic drug.
Uniqueness
2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]- stands out due to its unique combination of a thiazolidine ring and a methoxyphenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S/c1-16-8-3-2-6(4-7(8)13)5-9-10(14)12-11(15)17-9/h2-5,13H,1H3,(H,12,14,15)/b9-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRJJGJJVMGLRQ-UITAMQMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=O)S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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